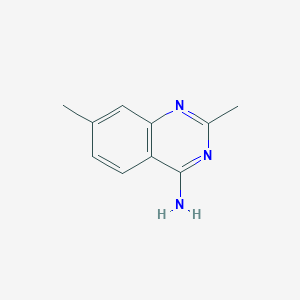

2,7-Dimethylquinazolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2,7-dimethylquinazolin-4-amine |

InChI |

InChI=1S/C10H11N3/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3,(H2,11,12,13) |

InChI Key |

QHHOZTBSTMNHCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)C)N |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide a detailed view into the molecular framework of a compound, offering irrefutable evidence for its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2,7-Dimethylquinazolin-4-amine would be expected to exhibit distinct signals corresponding to the aromatic protons and the methyl and amine groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the quinazoline (B50416) ring system would likely appear in the downfield region (typically δ 7.0-8.5 ppm). The two methyl groups at the C2 and C7 positions would be expected to show sharp singlet signals in the upfield region, with the C2-methyl appearing slightly more downfield than the C7-methyl due to the influence of the adjacent nitrogen atoms. The protons of the amine group at C4 would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the two methyl carbons, the nine carbons of the quinazoline core, with the quaternary carbons generally showing lower intensity peaks. The chemical shifts of the aromatic carbons would be spread over the typical aromatic region (δ 110-160 ppm), while the methyl carbons would resonate at higher field.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| CH₃ (at C2) | ~2.5 | ~25 |

| CH₃ (at C7) | ~2.4 | ~22 |

| NH₂ (at C4) | Broad singlet, variable | - |

| Aromatic CHs | 7.0 - 8.5 | 110 - 150 |

| Quaternary Cs | - | 120 - 165 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and methyl groups would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would give rise to a series of sharp bands in the 1500-1650 cm⁻¹ region. Finally, C-N stretching vibrations would be expected in the 1250-1350 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N / C=C Stretch (Ring) | 1500 - 1650 | Strong to Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₁N₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of methyl radicals (•CH₃) and potentially the elimination of small neutral molecules like HCN, which are characteristic fragmentation pathways for quinazoline derivatives.

Chromatographic Methods for Compound Purity and Homogeneity

Chromatographic techniques are indispensable for assessing the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as formic acid or trifluoroacetic acid, would be suitable for this compound. A pure sample should ideally show a single, sharp, and symmetrical peak. The purity can be quantified by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can also be employed for purity analysis. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound, with a molecular formula of C₁₀H₁₁N₃, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages, providing a fundamental confirmation of the compound's stoichiometry.

Theoretical Elemental Composition of C₁₀H₁₁N₃

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 69.34 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 6.42 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 24.24 |

| Total | 173.24 | 100.00 |

The concordance of data from these orthogonal analytical techniques—NMR, IR, MS, chromatography, and elemental analysis—provides a robust and comprehensive characterization of this compound, confirming its structure and establishing its purity with a high degree of scientific certainty.

Pre Clinical Biological Evaluation and Mechanistic Investigations of 2,7 Dimethylquinazolin 4 Amine and Analogues

In Vitro Assessment of Cellular and Molecular Activities

The in vitro evaluation of 2,7-Dimethylquinazolin-4-amine and its related compounds has been crucial in characterizing their potential as therapeutic agents. These studies involve a range of cell-based and molecular assays to determine their effects on cancer cells and specific molecular targets.

Anticancer Activity Profiling

The anticancer properties of quinazoline (B50416) derivatives are a primary focus of research, with investigations into their ability to induce cell death, inhibit key signaling pathways, and halt cell proliferation.

Other novel 4-aminoquinazoline derivatives have also been shown to induce apoptosis through the mitochondrial-dependent pathway. nih.gov This process often involves the regulation of apoptotic checkpoint proteins. For example, some bioactive compounds can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and decrease the expression of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death. nih.gov Furthermore, studies on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have utilized methods like Hoechst 33342 and Annexin V/PI staining to confirm their apoptotic effects in cancer cell lines such as HCT116 and HepG2. semanticscholar.org

Quinazoline-based compounds are well-recognized as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell growth and proliferation. semanticscholar.org Although direct inhibitory data for this compound on specific RTKs is not detailed in the available literature, the broader class of 4-anilinoquinazolines and related structures has been extensively studied for this activity.

Many 4-aminoquinazoline derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR) and its family member HER2. nih.govnih.gov For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of c-Met, another important RTK in cancer development. nih.govnih.gov One compound from this series, compound 12n, exhibited a very potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM. nih.govnih.gov This highlights the potential of the quinazoline scaffold to be tailored for potent and selective RTK inhibition. The design of these inhibitors often focuses on their ability to compete with ATP at the kinase domain of the receptor. nih.gov

The modulation of microtubule dynamics is a key mechanism for many anticancer drugs. nih.gov Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death. nih.gov While there is no specific information on how this compound affects microtubule dynamics, other quinazoline derivatives have been investigated for this property.

Some 6,7-dimethoxyquinazoline (B1622564) derivatives have been reported to inhibit tubulin polymerization. researchgate.net This inhibition disrupts the dynamic instability of microtubules, which is critical for their function. nih.gov The effects of such compounds are often potent, with significant modulation of microtubule dynamics observed at very low concentrations. nih.gov It is this subtle alteration of microtubule behavior, rather than a gross change in polymer mass, that can trigger mitotic checkpoints and lead to an anti-cancer effect. nih.gov

Certain quinazoline derivatives exert their anticancer effects by inhibiting enzymes crucial for nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase. semanticscholar.org These enzymes are essential for DNA replication and repair, and their inhibition leads to cell death. semanticscholar.org While specific enzyme inhibition data for this compound is not available, the quinazoline class of compounds has a history of targeting these enzymes. For example, trimetrexate, a quinazoline derivative, is a known inhibitor of DHFR. semanticscholar.org More recent studies have also explored novel quinazoline derivatives as inhibitors of other enzymes relevant to cancer, such as phosphodiesterase 7 (PDE7). frontiersin.org

The cytotoxic potential of quinazoline derivatives is often assessed against a panel of human cancer cell lines. While specific data for this compound is not provided in the search results, numerous studies have reported the anti-proliferative activity of analogous compounds across various cell lines.

For instance, a series of 4-aminoquinazoline derivatives were evaluated for their antiproliferative activities against six cancer cell lines, including HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov Similarly, novel 2-aryl-4-aminoquinazolines were tested against human epidermoid carcinoma (KB), hepatocellular carcinoma (Hep-G2), human lung carcinoma (LU-1), and human breast carcinoma (MCF-7) cell lines. vjs.ac.vn Another study on 2,4-diaminoquinazolines reported inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2). researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are commonly used to quantify this activity. semanticscholar.org

Table 1: Antiproliferative Activity of Selected Quinazoline Analogues

| Compound/Analogue Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) | Cell-based apoptosis induction assay | EC50 of 2 nM | nih.govaacrjournals.org |

| 4-Aminoquinazoline derivative (6b) | HCT116 | IC50 of 13.6 nM (for PI3Kα inhibition) | nih.gov |

| 6,7-dimethoxy-4-anilinoquinoline (12n) | A549 (Lung) | IC50 not specified | nih.govnih.gov |

| 6,7-dimethoxy-4-anilinoquinoline (12n) | MCF-7 (Breast) | IC50 not specified | nih.govnih.gov |

| 6,7-dimethoxy-4-anilinoquinoline (12n) | MKN-45 (Gastric) | IC50 not specified | nih.govnih.gov |

| 2,4-diaminoquinazoline (4c) | MCF-7 (Breast) | IC50 range of 9.1–12.0 μg/ml | researchgate.net |

| 2,4-diaminoquinazoline (5b) | HCT-116 (Colon) | IC50 range of 9.1–12.0 μg/ml | researchgate.net |

| 7-fluoro-4-anilinoquinoline (1f) | HeLa (Cervical) | IC50 of 10.18 μM | nih.gov |

| 7-fluoro-4-anilinoquinoline (1f) | BGC823 (Gastric) | IC50 of 8.32 μM | nih.gov |

Impact on Cell Cycle Progression

The deregulation of the cell cycle is a hallmark of cancer, making it a primary target for therapeutic intervention. nih.gov Various heterocyclic compounds, including those with structures related to quinazolines, have been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Research into related compounds suggests potential mechanisms by which this compound analogues might function. For instance, studies on quinolinone derivatives have demonstrated the ability to induce G2/M phase arrest in human ovarian cancer cell lines. nih.gov This arrest is often associated with the downregulation of key proteins like cyclin B1 and cdk1, which are essential for the G2/M transition. nih.gov Similarly, other heterocyclic molecules such as 5,7-dimethoxycoumarin have been found to block the cell cycle in the G0/G1 phase in melanoma cells, a process linked to the decreased activation of the MAP kinase ERK1/2 pathway. nih.gov Another class of compounds, 2,4-diamino-5-ketopyrimidines, act as potent, ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), which are fundamental regulators of cell cycle progression. nih.gov One such inhibitor, R547, showed significant inhibition of CDK1, CDK2, and CDK4, leading to potent anti-tumor activity. nih.gov

While direct studies on this compound are not extensively detailed in the available literature, the established activity of structurally similar quinazoline and quinolinone derivatives suggests that a likely mechanism of anti-proliferative action would involve interference with cell cycle progression, potentially through the inhibition of CDKs or modulation of other regulatory proteins, leading to arrest at the G2/M or G0/G1 checkpoints. nih.govnih.gov

Antimicrobial Efficacy Investigations

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Quinazoline derivatives have emerged as a promising class of compounds in this area. nih.gov

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines, which are close analogues of this compound, have demonstrated potent antibacterial activity against a range of pathogens. researchgate.netnih.gov These compounds have been particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), a notorious Gram-positive bacterium, and Acinetobacter baumannii, a challenging Gram-negative ESKAPE pathogen. researchgate.netnih.govnih.gov

Research has shown that substitutions on the quinazoline ring are critical for activity. Specifically, N²,N⁴-disubstituted quinazoline-2,4-diamines with a halide or an alkyl substituent at the 6- or 7-position display strong antibacterial effects against MDR A. baumannii strains. researchgate.netnih.gov This highlights the potential significance of the 7-methyl group in this compound. Some of these optimized analogues exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.5 µM and are strongly bactericidal. researchgate.netnih.gov Furthermore, these compounds have shown efficacy in murine models of A. baumannii infection, with one lead agent proving more effective than the antibiotic tigecycline. nih.govnih.gov

The activity of these quinazoline derivatives extends to various other Gram-positive bacteria, while generally showing less potency against Gram-negative organisms, with the notable exception of A. baumannii. acs.orgtandfonline.com The table below summarizes the antimicrobial activity of representative quinazoline analogues against key bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | A. baumannii (MDR strains) | 0.16 - >32 | researchgate.net |

| Quinazolinone Analogue (Compound 27) | S. aureus (MRSA, VISA, LRSA) | ≤0.5 | acs.org |

| Quinazolinone Analogue (Compound 1) | S. aureus (ATCC 29213) | 2 | acs.org |

| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | S. aureus ATCC 19433 | 6.25 - 100 | tandfonline.com |

| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | E. coli ATCC 25922 | 12.5 - >100 | tandfonline.com |

This table is interactive. You can sort and filter the data.

The antimicrobial effects of quinazoline derivatives are attributed to several distinct mechanisms. A primary mode of action for N²,N⁴-disubstituted quinazoline-2,4-diamines is the inhibition of dihydrofolate reductase (DHFR). researchgate.netnih.govnih.gov DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for producing precursors for DNA and RNA synthesis. researchgate.net By inhibiting this enzyme, the compounds disrupt bacterial DNA replication. This mechanism is shared with the established antibiotic trimethoprim, although studies indicate that quinazolines may be less susceptible to the development of resistance. researchgate.netnih.gov

Another identified mechanism for the broader quinazolinone class involves the inhibition of Penicillin-Binding Proteins (PBPs), particularly PBP1 and PBP2a in MRSA. acs.org This mode of action is analogous to that of β-lactam antibiotics. Notably, some quinazolinones have been observed to bind to an allosteric site on PBP2a, a mechanism also employed by the advanced cephalosporin, ceftaroline. acs.org A third potential mechanism, suggested for quinazolinone structures resembling fluoroquinolones, is the inhibition of DNA gyrase (Topoisomerase I), an enzyme critical for managing DNA supercoiling during replication. nih.gov

Other Biological Activity Research in Pre-clinical Contexts

Beyond their antimicrobial and potential anti-cancer effects, quinazoline derivatives have been investigated for a range of other pharmacological activities. nih.govmdpi.com

Quinazoline and quinazolinone derivatives have been widely explored for their anti-inflammatory and analgesic properties. mdpi.comencyclopedia.pub The mechanisms underlying these effects often involve the inhibition of key enzymes in the inflammatory cascade. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov For example, a series of 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives showed potent in vitro COX-2 inhibitory activity, comparable to the reference drug celecoxib. nih.gov

In vivo studies have confirmed these effects. Certain quinazoline analogues demonstrated superior edema inhibition in animal models compared to diclofenac (B195802) sodium and exhibited potent analgesic effects that were significantly more powerful than indomethacin. nih.gov Structure-activity relationship studies suggest that the presence of electron-withdrawing groups on the quinazolinone system can enhance anti-inflammatory activity. mdpi.com Another pathway involves the inhibition of histamine (B1213489) receptors; the marketed anti-inflammatory agent NSC127213, a tetrazolo quinazoline derivative, functions by blocking the H1 and H4 histamine receptors. mdpi.comencyclopedia.pub

A significant area of research for quinazoline derivatives has been their potential as anticonvulsant agents for treating neurological disorders like epilepsy. nih.gov The sedative-hypnotic and anticonvulsant activities are among the most reported pharmacological effects for this class of compounds. nih.govnih.gov

The primary mechanism for the anticonvulsant action of many quinazoline derivatives is believed to be their role as positive allosteric modulators of the GABA-A receptor. mdpi.com This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to a depressant effect on the central nervous system (CNS). mdpi.com This is similar to the mechanism of methaqualone, a well-known sedative-hypnotic quinazolinone. mdpi.com Structural features, such as substitution at various positions on the quinazoline ring, are known to influence this activity. For instance, an amine or substituted amine at the 4-position, along with a substituent at the 6- or 8-position, can improve antiepileptic efficacy, suggesting the 7-methyl group of this compound could be a relevant feature for potential CNS activity. nih.gov

Antiviral Activity (e.g., Anti-HIV, Anti-Influenza)

The antiviral potential of quinazoline derivatives has been explored against various viral pathogens. While specific data on the anti-HIV or anti-influenza activity of this compound is not extensively detailed in the available literature, studies on analogous quinazoline structures provide insights into the potential antiviral applications of this compound class.

Research into quinazoline derivatives has identified compounds with significant antiviral properties. For instance, a 2,4-diaminoquinazoline derivative, DCR 137 (6-fluoro-quinazoline-2,4-diamine), has demonstrated potent inhibitory activity against Chikungunya virus (CHIKV) and Ross River virus (RRV), both of which are alphaviruses. nih.gov In in vitro studies, DCR 137 was found to be more protective than the reference drug ribavirin (B1680618), significantly reducing the viral plaque-forming units. nih.gov The mode of action appears to be the inhibition of viral replication or maturation. nih.gov

Furthermore, the potential for quinazoline derivatives to act as adjuvants in vaccines has been investigated. A 2,4-diaminoquinazoline-based TLR7/8 agonist, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (compound 31), when used as an adjuvant with an inactivated influenza A virus vaccine, enhanced both serological and mucosal immunity in mice. jmicrobiol.or.krscispace.com This suggests a role for quinazoline analogues in augmenting the immune response to viral infections. jmicrobiol.or.krscispace.com

While direct evidence for the anti-HIV activity of this compound is limited, the broader class of quinazolines has been investigated for this purpose. The development of novel antiviral agents is a continuous effort, and the quinazoline scaffold remains a person of interest for medicinal chemists. plos.org

Table 1: Antiviral Activity of Selected Quinazoline Analogues

| Compound/Analogue | Virus | Activity | Reference |

|---|---|---|---|

| DCR 137 (6-fluoro-quinazoline-2,4-diamine) | Chikungunya virus (CHIKV), Ross River virus (RRV) | Potent inhibition of viral replication; more protective than ribavirin in vitro. | nih.gov |

| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (compound 31) | Influenza A virus (vaccine adjuvant) | Enhanced serological and mucosal immunity in mice when used with an inactivated vaccine. | jmicrobiol.or.krscispace.com |

Antileishmanial and Antitubercular Explorations

The search for new chemotherapeutic agents against parasitic and mycobacterial infections has led to the investigation of various heterocyclic compounds, including quinazoline derivatives.

Antileishmanial Activity:

Analogues of this compound have shown promising antileishmanial activity. A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated for their efficacy against Leishmania donovani and Leishmania amazonensis. nih.gov Several of these compounds exhibited potent activity, with one particular quinazoline, compound 23 , demonstrating a 37% reduction in liver parasitemia in a murine model of visceral leishmaniasis. nih.gov The study highlighted that the N2,N4-disubstituted quinazoline-2,4-diamine (B158780) scaffold is a suitable platform for developing new antileishmanial agents. nih.gov Another study on 2,4-diaminoquinazoline analogues of folate identified two compounds with remarkable in vitro activity against Leishmania major in human macrophages, suggesting that these compounds may interfere with folate utilization in the parasite. nih.gov

Antitubercular Activity:

The 2,4-diaminoquinazoline class of compounds has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. nih.gov A systematic exploration of the structure-activity relationships of N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine revealed that the benzylic amine at the 4-position and the piperidine (B6355638) at the 2-position are key determinants of activity. nih.gov A representative compound from this series demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov Additionally, a screening of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of M. tuberculosis, with 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine showing high potency. nih.gov

Table 2: Antileishmanial and Antitubercular Activity of Quinazoline Analogues

| Compound/Analogue Class | Organism | Key Findings | Reference |

|---|---|---|---|

| N2,N4-Disubstituted quinazoline-2,4-diamines | Leishmania donovani, Leishmania amazonensis | Compound 23 showed a 37% reduction in liver parasitemia in a murine model of visceral leishmaniasis. | nih.gov |

| 2,4-Diaminoquinazoline analogues of folate | Leishmania major | Remarkable in vitro activity, suggesting interference with folate utilization. | nih.gov |

| 2,4-Diaminoquinazolines | Mycobacterium tuberculosis | Bactericidal activity against both replicating and non-replicating M. tuberculosis. | nih.gov |

| 4-Anilinoquinazolines | Mycobacterium tuberculosis | Identified novel inhibitors with high potency. | nih.gov |

Modulation of Key Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. nih.govnih.gov

Quinazoline analogues have been investigated for their ability to modulate the NF-κB pathway. A study focused on designing and synthesizing novel quinazoline analogues as inhibitors of NF-κB activation. nih.gov The research identified a series of compounds with a phenyl substitution at the 2-position of the quinazoline ring that effectively inhibited NF-κB function. nih.gov Compound 2a from this series not only inhibited NF-κB but also demonstrated anti-proliferative activity against numerous tumor cell lines and induced apoptosis. nih.gov

Another study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives identified a compound, 8c , with potent anti-inflammatory activity and low toxicity. nih.gov This compound was found to significantly reduce the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway. nih.gov

These findings suggest that the quinazoline scaffold can be effectively modified to produce potent inhibitors of the NF-κB signaling pathway, offering a potential therapeutic strategy for NF-κB-driven diseases.

In Vivo Pre-clinical Efficacy Studies in Animal Models

The promising in vitro activities of this compound analogues have prompted their evaluation in in vivo preclinical models to assess their efficacy and therapeutic potential in a more complex biological system.

Efficacy in Human Tumor Xenograft Models

The in vivo antitumor effects of quinazoline derivatives have been demonstrated in human tumor xenograft models. An analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was shown to significantly inhibit the growth of NCI-H460 lung cancer xenografts in a dose-dependent manner. jmicrobiol.or.kr Mechanistic studies revealed that this compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. jmicrobiol.or.kr

Another study focusing on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827), a potent apoptosis inducer, highlighted its efficacy in human MX-1 breast and other mouse xenograft cancer models. Bioisosteric analogues of MPC-6827, specifically thieno[3,2-d]pyrimidin-4-amines 4a and 4c , also exhibited inhibitory effects on human colorectal cancer cell proliferation.

Table 3: Efficacy of Quinazoline Analogues in Human Tumor Xenograft Models

| Compound/Analogue | Xenograft Model | Key Efficacy Findings | Reference |

|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 lung cancer | Significant dose-dependent tumor growth inhibition. | jmicrobiol.or.kr |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) | Human MX-1 breast cancer and others | Highly efficacious in various mouse xenograft models. | |

| Thieno[3,2-d]pyrimidin-4-amines 4a and 4c | Human colorectal cancer (HT-29 and Caco-2) | Inhibitory effect on cancer cell proliferation. |

Therapeutic Potential in Animal Models of Infection

The in vivo therapeutic potential of quinazoline analogues extends to infectious diseases. As previously mentioned, a quinazoline derivative demonstrated a significant reduction in liver parasitemia in a murine model of visceral leishmaniasis, indicating its potential for treating this parasitic infection. nih.gov

In the context of viral infections, a 2,4-diaminoquinazoline compound has been evaluated as an intranasal vaccine adjuvant for influenza A virus in mice. jmicrobiol.or.kr The combination of the vaccine with the quinazoline adjuvant not only enhanced the immune response but also improved survival rates in a virus-challenge model. scispace.com While this study focuses on an adjuvant effect rather than direct antiviral therapy, it underscores the potential of quinazoline derivatives to combat viral infections through immunomodulation. jmicrobiol.or.krscispace.com

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological profile of 2,7-dimethylquinazolin-4-amine derivatives can be finely tuned by the strategic placement of various substituents on the quinazoline (B50416) core. The following subsections dissect the impact of these modifications at key positions.

The methyl group at the C2 position of this compound is a critical determinant of its interaction with biological targets. Research on related 2-methyl-4-oxo-quinazoline analogs suggests that this small alkyl group is a favorable starting point for inhibitor design. nih.gov In broader studies of quinazoline derivatives, the nature of the substituent at the C2 position significantly modulates potency and selectivity. For instance, in a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amines, the introduction of a morpholinyl group at C2 was explored for its potential to confer desirable pharmacological properties. nih.gov While direct modifications on the this compound are not extensively documented in publicly available research, the existing literature on analogous compounds underscores the importance of the C2 position. It is understood that even minor alterations, such as the introduction of different alkyl or aryl groups, can lead to substantial changes in biological activity by influencing the molecule's conformation and its ability to fit into the binding pocket of a target protein.

| Compound/Analog Class | C2-Substituent | Key Finding |

| 2-Methyl-4-oxo-quinazolines | Methyl | Favorable for initial inhibitor design. nih.gov |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines | Morpholinyl | Investigated for conferring specific pharmacological properties. nih.gov |

The N4-amine moiety of the quinazoline ring is a primary site for interaction with target proteins and a key handle for modifying a compound's physicochemical properties. The introduction of various substituents on this amine can dramatically alter biological outcomes. In studies of related 4-aminoquinazoline derivatives, the nature of the substituent on the N4-amine is a crucial factor in determining inhibitory activity. For example, in the development of certain kinase inhibitors, anilino-quinazoline derivatives, where an aryl group is attached to the N4-amine, have emerged as a privileged scaffold. nih.gov The substitution pattern on this aryl ring further refines the compound's activity.

While specific data on N-alkylation of this compound is limited, general principles from related quinazoline series can be informative. For instance, the length and branching of an alkyl chain on the N4-amine can impact lipophilicity and, consequently, cell permeability and oral bioavailability. Furthermore, the electronic properties of the substituent can influence the basicity of the N4-amine, which can be critical for forming key hydrogen bonds within a protein's active site.

| Analog Class | N4-Amine Substituent | Impact on Activity |

| 4-Anilino-quinazolines | Substituted Phenyl | Crucial for kinase inhibitory activity; substitution pattern on the phenyl ring is key. nih.gov |

| General Quinazolines | Alkyl chains | Affects lipophilicity, cell permeability, and bioavailability. |

Substitutions on the benzenoid portion of the quinazoline ring provide another avenue for optimizing the pharmacological profile of this compound. The existing methyl group at the C7 position already influences the electronic and steric properties of the molecule. In broader studies of quinazoline-based inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), substitutions at the C6 and C7 positions are of paramount importance. For instance, the introduction of bulky substituents at the C7 position has been shown to be favorable for inhibitory activity in certain EGFR inhibitors. nih.gov

| Analog Class | Benzo Ring Substitution | Key Finding |

| EGFR Inhibitors | Bulky group at C7 | Favorable for inhibitory activity. nih.gov |

| 4,7-Disubstituted 8-methoxyquinazolines | Various at C7 | Significant for potent biological effects. nih.govresearchgate.net |

| 3-Nitro-1,2,4-triazole linked 4-anilino-quinazolines | Triazole at C7 | Longer chain linkers are favorable for dual EGFR/VEGFR2 inhibition. nih.gov |

Elucidation of Key Pharmacophores and Molecular Determinants for Activity

Pharmacophore modeling is a powerful tool in rational drug design, allowing for the identification of the essential three-dimensional arrangement of chemical features required for biological activity. For quinazoline-based inhibitors, a common pharmacophore model often includes a hydrogen bond acceptor (the N1 atom of the quinazoline ring), a hydrogen bond donor (the N4-amine), and a hydrophobic region (the quinazoline scaffold itself). researchgate.net

In the context of this compound, the key pharmacophoric features would likely include:

A hydrogen bond acceptor: The N1 atom of the quinazoline ring is crucial for forming a key hydrogen bond with the hinge region of many kinases. nih.gov

A hydrogen bond donor: The proton on the N4-amine can engage in a hydrogen bond with the target protein.

Two hydrophobic/aromatic centers: The quinazoline ring system and any aryl substituents contribute to hydrophobic interactions within the binding pocket.

Defined steric volumes: The methyl groups at C2 and C7 provide specific steric bulk that must be accommodated by the target's binding site.

The spatial relationship between these features is critical. Molecular docking studies on related quinazoline inhibitors have revealed that the planarity of the quinazoline core allows it to slide into the narrow ATP-binding cleft of kinases, while substituents at various positions project into specific sub-pockets, thereby determining potency and selectivity. researchgate.net

Strategies for Mitigating Biological Resistance Mechanisms (e.g., ABC Transporters, Specific Target Mutations)

A significant challenge in the development of targeted therapies is the emergence of drug resistance. For quinazoline-based inhibitors, two primary mechanisms of resistance are the overexpression of ATP-binding cassette (ABC) transporters and the acquisition of mutations in the target protein. nih.govnih.gov

ABC Transporters: ABC transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2), are membrane proteins that can actively efflux a wide range of xenobiotics, including chemotherapy drugs, from the cell. nih.govnih.gov This reduces the intracellular concentration of the drug, rendering it less effective. Strategies to overcome ABC transporter-mediated resistance include:

Co-administration with an ABC transporter inhibitor: This approach, however, has been challenging due to the toxicity and pharmacokinetic interactions of available inhibitors.

Designing inhibitors that are not substrates for ABC transporters: This can be achieved by modifying the physicochemical properties of the molecule, such as its size, charge, and lipophilicity, to evade recognition by the transporter.

Developing dual-target inhibitors: Compounds that inhibit both the primary target and the ABC transporter could offer a more effective therapeutic strategy.

Specific Target Mutations: In the context of kinase inhibitors, mutations in the kinase domain can prevent the drug from binding effectively. A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation quinazoline-based inhibitors like gefitinib (B1684475) and erlotinib. nih.gov Strategies to overcome target mutation-mediated resistance include:

Designing covalent inhibitors: These inhibitors form an irreversible covalent bond with a non-conserved cysteine residue near the ATP-binding site, providing potent inhibition even in the presence of resistance mutations.

Developing inhibitors that can accommodate the mutated residue: This requires a deep understanding of the structural changes induced by the mutation and the design of molecules with the appropriate flexibility and shape to bind to the mutated target.

Targeting alternative signaling pathways: If a tumor becomes resistant through the activation of a bypass signaling pathway, a combination therapy that targets both the original and the bypass pathway may be effective.

While specific resistance mechanisms for this compound itself are not detailed in the literature, the strategies developed for other quinazoline inhibitors provide a clear roadmap for anticipating and mitigating potential resistance.

Computational Chemistry and Molecular Modeling Applications in Quinazoline Research

Molecular Docking Simulations for Ligand-Target Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This method is instrumental in understanding the binding modes and affinities of quinazoline (B50416) derivatives with their biological targets. For instance, docking studies have been employed to investigate the interaction of quinazoline derivatives with various protein targets, including cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and phosphodiesterase 7 (PDE7A). researchgate.netnih.govnih.gov

In a study on potential antiproliferation agents, 21 quinazoline derivatives were docked into the active site of COX-2. The results revealed that eight of these derivatives exhibited a better-predicted binding affinity than the known inhibitor Celecoxib, with re-ranked scores ranging from -131.508 to -108.418 kcal/mol. researchgate.net Similarly, docking simulations of newly synthesized quinazolinone derivatives against the PARP-1 enzyme, which is involved in DNA repair, showed promising results, with one compound achieving a docking score of -10.343, superior to the known inhibitor niraparib (B1663559) (-9.05). rjsocmed.com These studies highlight how molecular docking can effectively identify promising lead compounds and elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern their binding.

| Compound Class | Target Protein | Range of Docking Scores (kcal/mol) | Reference Compound Score (kcal/mol) |

| 2,3-disubstituted-4-(3H)-quinazolinones | COX-2 | -131.508 to -108.418 | Celecoxib (varied) |

| Quinazolinone Derivatives | PARP-1 | Up to -10.343 | Niraparib (-9.05) |

| Tryptanthrin Schiff Base Analogues | Topoisomerase II | Goldscore up to 132.59 | Etoposide (varied) |

This table presents a selection of reported docking scores for different series of quinazoline derivatives against their respective protein targets. The scores are indicative of the predicted binding affinity, with more negative values or higher Goldscores suggesting stronger interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. In quinazoline research, QSAR studies have been successfully applied to predict the anticancer activity of various derivatives. nih.govnih.gov

One study focused on quinazoline derivatives with cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov By calculating a wide range of molecular descriptors, researchers developed a QSAR model that could predict the anticancer activity of these compounds. The model identified constitutional, functional, and charge descriptors as significant parameters for activity. nih.gov Another QSAR analysis on 4-anilinoquinazoline (B1210976) derivatives as tyrosine kinase (erbB-2) inhibitors resulted in a statistically significant model with a high correlation coefficient (r² = 0.956) for the training set. nih.gov This model indicated that the presence of an electron-withdrawing group at the 4th position of the quinazoline ring enhances inhibitory activity. nih.gov

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.745 |

| R²_adj (Adjusted R²) | 0.723 |

| Q²_cv (Cross-validated R²) | 0.669 |

| R²_test (Test Set R²) | 0.941 |

This table showcases the statistical robustness of a 2D-QSAR model developed for a series of 31 quinazoline derivatives against human lung cancer. The high values for both internal and external validation metrics indicate the model's strong predictive power. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mui.ac.ir DFT calculations provide valuable insights into the distribution of electrons and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactions and intermolecular interactions. researchgate.net

In the context of quinazoline research, DFT has been used to optimize the ground-state geometries of novel derivatives and to calculate various quantum chemical parameters such as electron affinity, ionization potential, and chemical hardness. mui.ac.irresearchgate.net One study on quinazolinone Schiff base derivatives used DFT at the B3LYP/6–31G* level to calculate these properties. The results were then correlated with the observed cytotoxic activities against cancer cell lines. mui.ac.ir Another investigation into a quinazolinone-nitrate complex employed DFT to predict the relative stability of different isomeric forms in various media, revealing that the surrounding environment significantly impacts the molecule's structure. nih.gov These calculations are essential for understanding the intrinsic properties of quinazoline compounds that drive their biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules over time, allowing researchers to study their conformational changes and the stability of ligand-protein complexes. youtube.com This technique is particularly useful for assessing how a quinazoline derivative behaves within the binding pocket of a target protein and for verifying the stability of interactions predicted by molecular docking. abap.co.in

MD simulations have been conducted on quinazoline derivatives complexed with various proteins, including DNA gyrase subunit B (GyrB) and Filamenting temperature-sensitive Z (FtsZ) protein. abap.co.in In one such study, the root mean square deviation (RMSD) of the protein-ligand complexes was monitored over the simulation time. Stable RMSD values, typically within a range of 1-3 Å, indicate that the ligand remains securely bound in the active site. abap.co.in These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov For example, MD simulations of a quinazolinone derivative bound to SARS-CoV-2 proteins showed a stable RMSD value of 0.6 nm, confirming the firm binding of the compound. nih.gov

In Silico Screening and Virtual Ligand Design Approaches

In silico screening, also known as virtual screening, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach is a cost-effective way to narrow down a vast chemical space to a manageable number of candidates for experimental testing. Virtual screening of quinazolinone derivatives has been used to identify potential inhibitors of dihydrofolate reductase (DHFR) for anticancer activity. researchgate.net

Building on the insights gained from QSAR and docking studies, researchers can also engage in virtual ligand design. This involves modifying a known quinazoline scaffold with different functional groups to improve its activity and pharmacokinetic properties. nih.gov For instance, based on a QSAR model for EGFR inhibitors, 18 new quinazoline derivatives were designed by modifying the N-3 and C-6 positions with electronegative substituents to enhance interactions within the ATP-binding site. acs.org These newly designed molecules then undergo further in silico evaluation, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to assess their drug-likeness. nih.govacs.org

Cheminformatics and Data Mining for Quinazoline Derivative Libraries

Cheminformatics combines computer and information science to analyze and manage large datasets of chemical compounds. In the context of quinazoline research, cheminformatics tools are used to build, manage, and analyze libraries of quinazoline derivatives. nih.gov These tools can calculate a vast number of molecular descriptors for each compound in a library, which can then be used for QSAR modeling and other data mining activities. nih.gov

Data mining techniques can be applied to these libraries to identify trends and patterns that may not be immediately obvious. For example, by analyzing the physicochemical properties of a library of quinazoline-based EGFR inhibitors, researchers can identify the key structural features that are consistently associated with high potency. This information is invaluable for guiding the design of future generations of inhibitors with improved efficacy.

Future Directions and Advanced Research Perspectives for 2,7 Dimethylquinazolin 4 Amine and Its Analogues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2,7-Dimethylquinazolin-4-amine and its analogues will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact and improve efficiency. bohrium.comtandfonline.com Traditional synthetic routes often involve harsh conditions or the use of volatile organic solvents, prompting a shift towards more eco-friendly alternatives. tandfonline.com

Key future methodologies include:

Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional methods. tandfonline.comresearchgate.net

Deep Eutectic Solvents (DES): Utilizing DES, such as choline chloride:urea, as reaction media presents a green alternative to conventional solvents, facilitating efficient synthesis of quinazolinone derivatives. tandfonline.com

Novel Catalysis: Research is moving towards catalysts that are both efficient and sustainable. This includes the use of earth-abundant metals like manganese and the development of recyclable nano-catalysts, such as magnetic graphene oxide supported with copper, for one-pot, solvent-free reactions. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing for the construction of complex molecules like quinazolines in a single step from multiple starting materials. This approach reduces waste, saves time, and lowers solvent usage, making it an attractive strategy for building diverse chemical libraries. mdpi.com

| Synthetic Approach | Key Advantages | Relevant Compounds |

| Microwave-Assisted Synthesis | Faster reactions, energy savings, improved yields. bohrium.com | 3-Substituted-quinazolin-4(3H)-ones tandfonline.com |

| Deep Eutectic Solvents (DES) | Green solvent alternative, biodegradable. tandfonline.com | 2-Methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.com |

| Nano-Catalysis | High efficiency, easy separation, recyclability, solvent-free conditions. nih.gov | Quinazoline (B50416) derivatives nih.gov |

| Manganese Catalysis | Use of earth-abundant, less toxic metal. acs.org | Quinazoline acs.org |

| Multicomponent Reactions (MCRs) | High efficiency, reduced waste, rapid library generation. mdpi.com | Substituted quinazolin-4(3H)-ones mdpi.com |

Identification of Undiscovered Biological Targets and Elucidation of Polypharmacology

While quinazoline derivatives are known to target established receptors like EGFR and VEGFR-2, a significant future direction is the identification of novel biological targets for compounds like this compound. mdpi.comcolab.ws The structural versatility of the quinazoline scaffold allows it to interact with a wide range of biological molecules, suggesting a rich, unexplored target space. mdpi.comnih.gov

Furthermore, the concept of polypharmacology—where a single compound interacts with multiple targets—is increasingly recognized as a potential therapeutic advantage. For quinazoline analogues, this could mean designing molecules that simultaneously inhibit cancer cell proliferation and overcome multidrug resistance by targeting both a primary kinase and an efflux pump like P-glycoprotein (P-gp). nih.gov

Future research in this area will involve:

Target Deconvolution: Using chemoproteomics and other advanced cellular biology techniques to identify the specific binding partners of active quinazoline compounds within the cell.

Phenotypic Screening: Employing high-content imaging and other phenotypic assays to discover compounds that produce a desired biological effect, followed by subsequent work to identify the molecular target(s) responsible. researchgate.net

Structure-Based Target Prediction: Using computational models to predict potential off-target interactions, which can then be validated experimentally to build a comprehensive polypharmacological profile.

Integration of High-Throughput Screening and Omics Technologies in Compound Evaluation

To efficiently explore the vast chemical space of this compound analogues, high-throughput screening (HTS) is indispensable. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or in cell-based assays to identify "hit" compounds. nih.govresearchgate.net The integration of HTS with "omics" technologies (genomics, proteomics, metabolomics) will provide a more holistic understanding of a compound's biological activity.

For example, after identifying a hit compound through HTS, transcriptomics (RNA-seq) or proteomics could be used to analyze changes in gene or protein expression in treated cells. This can reveal the compound's mechanism of action, identify biomarkers for its activity, and uncover potential off-target effects. This integrated approach accelerates the transition from a simple "hit" to a well-characterized "lead" compound. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design by enabling faster and more accurate prediction of molecular properties and activities. nih.govnih.gov For the development of novel this compound analogues, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate the structural features of quinazoline derivatives with their biological activity, such as cytotoxicity against cancer cell lines. These models can then predict the activity of newly designed, unsynthesized compounds. nih.gov

Virtual Screening: AI-powered docking simulations can screen massive virtual libraries of quinazoline derivatives against the three-dimensional structure of a biological target to identify molecules with the highest predicted binding affinity. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. harvard.edu By training these models on known active quinazoline compounds, they can generate novel structures that are optimized for desired properties like high potency and drug-likeness.

| AI/ML Application | Description | Impact on Quinazoline Analogue Design |

| QSAR Modeling | Establishes mathematical relationships between chemical structure and biological activity. nih.gov | Predicts the anticancer potential of new derivatives before synthesis. nih.gov |

| Virtual Screening | Computationally screens large compound libraries against a target protein. nih.gov | Prioritizes which novel analogues to synthesize and test, saving resources. |

| De Novo Design | Generates novel molecular structures with desired properties using generative models. harvard.edu | Creates innovative quinazoline scaffolds optimized for specific targets. |

| Property Prediction | Predicts ADME (absorption, distribution, metabolism, excretion) and toxicity properties. harvard.edu | Helps design compounds with better pharmacokinetic profiles early in the process. |

Translational Research Frameworks for Preclinical Lead Optimization and Development

Key components of this framework include:

Improving Potency and Selectivity: Systematically modifying the lead compound's structure to enhance its activity against the intended target while minimizing interactions with other proteins to reduce potential side effects. nih.gov

Optimizing ADME Properties: Fine-tuning the molecule to ensure it has good solubility, metabolic stability, and oral bioavailability, which are critical for its effectiveness as a drug. nih.govnih.gov

In Vivo Efficacy Studies: Evaluating the optimized lead compound in relevant animal models of disease to demonstrate that it can produce the desired therapeutic effect in a living organism. nih.govaltasciences.com

Through the strategic application of these advanced research perspectives, the therapeutic potential of this compound and its analogues can be systematically explored and developed, paving the way for the next generation of quinazoline-based medicines.

Q & A

Q. Key Optimization Factors :

- Temperature control to minimize side reactions (e.g., over-substitution).

- Solvent polarity (DMF enhances NAS kinetics).

- Catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

How is this compound characterized structurally, and what analytical techniques are critical?

Answer:

Structural validation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2/C7 and amine at C4). Distinct aromatic proton signals (δ 8.0–8.5 ppm) confirm quinazoline core .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (C₁₀H₁₂N₃) with <5 ppm error .

- HPLC Purity Analysis : Gradient elution (e.g., 4–100% acetonitrile/water) ensures >95% purity. Retention time consistency validates reproducibility .

What preliminary biological activities have been reported for quinazolin-4-amine derivatives?

Answer:

While direct studies on 2,7-dimethyl derivatives are limited, structurally similar quinazolin-4-amines show:

- Kinase Inhibition : Substitution at C2/C7 enhances selectivity for CDC2-like kinases (IC₅₀ < 100 nM in enzymatic assays) .

- Anti-Inflammatory Activity : N-aryl substituents (e.g., 4-nitrophenyl) modulate COX-2 inhibition (IC₅₀ ~10 µM) via molecular docking studies .

- Antimicrobial Potential : Methoxy and halogen substituents improve Gram-positive bacterial inhibition (MIC ~8 µg/mL) .

Advanced Research Questions

How can 3D-QSAR models guide the optimization of this compound derivatives for target selectivity?

Answer:

3D-QSAR studies correlate substituent effects with bioactivity:

- Pharmacophore Mapping : Hydrophobic groups at C2/C7 enhance kinase binding, while polar groups at C4 improve solubility .

- Electrostatic Potential Analysis : Electron-withdrawing groups (e.g., -NO₂) at C2 increase affinity for ATP-binding pockets (docking scores < -9 kcal/mol) .

Example Optimization :

Introducing a morpholinyl group at C2 improved selectivity for CLK1 kinase (Ki = 12 nM) while reducing off-target effects .

What experimental design challenges arise in synthesizing this compound derivatives, and how are they resolved?

Answer:

Challenges :

- Low Solubility : Methyl groups increase hydrophobicity, complicating aqueous reactions.

- Regioselectivity : Competing substitutions at C4 vs. C2/C7 require protecting groups (e.g., Boc) .

Q. Solutions :

- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hrs vs. 24 hrs) and improves yield by 20% .

- Co-solvent Systems : DMF/water (4:1) enhances solubility without side hydrolysis .

How do contradictory data on substituent effects in quinazolin-4-amines inform SAR studies?

Answer:

Discrepancies highlight context-dependent bioactivity:

- Methyl vs. Methoxy Groups : Methyl at C7 improves kinase inhibition but reduces anti-inflammatory activity, while methoxy enhances COX-2 binding .

- Halogen Substitution : Bromine at C6 increases cytotoxicity (IC₅₀ = 2 µM in MCF-7 cells) but reduces solubility .

Q. Data Reconciliation Strategy :

- Meta-Analysis : Cross-reference enzymatic assays (e.g., CLK1 vs. CDK2) to identify substituent-specific trends.

- Molecular Dynamics Simulations : Predict solvent-accessible surface areas (SASA) to balance potency and pharmacokinetics .

What methodologies validate the interaction of this compound with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD < 1 µM for kinase targets) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during ligand-receptor binding .

- Crystallography : Resolves binding modes (e.g., hydrogen bonds with kinase hinge regions) .

Case Study :

Co-crystallization with CLK1 revealed a key hydrogen bond between the C4 amine and Glu172, guiding further analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.